molecular formula C7H5BrO4 B1266374 5-Bromo-2,4-dihydroxybenzoic acid CAS No. 7355-22-8

5-Bromo-2,4-dihydroxybenzoic acid

Cat. No.: B1266374
CAS No.: 7355-22-8
M. Wt: 233.02 g/mol
InChI Key: ZRBCISXJLHZOMS-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dihydroxybenzoic acid: is an organic compound with the molecular formula C7H5BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a bromine atom and hydroxyl groups, respectively. This compound is known for its applications in various scientific fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Phenol: One method involves the oxidation of phenol to benzoquinone, followed by bromination to form 5-bromobenzoquinone.

    From Resorcinol:

Industrial Production Methods:

  • Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under specific conditions. Studies on substituted salicylic acids provide insights into the kinetics and mechanism:

ConditionsRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)ProductReferences
Quinoline, 200°C1.2 × 10⁻⁴98.73-Bromo-1,2-dihydroxybenzene
  • Mechanistic Insight : The reaction follows a three-step pathway involving keto-enol tautomerization, followed by CO₂ elimination. Electron-withdrawing substituents (e.g., bromine at C5) increase the rate by stabilizing the transition state .

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters, a key step in pharmaceutical intermediate synthesis:

Reagents/ConditionsReaction TimeYieldProductReferences
Methanol, H₂SO₄ (catalytic), 55°C6 hours89%Methyl 5-bromo-2,4-dihydroxybenzoate
  • Industrial Relevance : This reaction is scaled to 70 kg/batch in SGLT2 inhibitor synthesis, demonstrating its practicality .

Electrophilic Substitution Reactions

The aromatic ring undergoes directed substitution due to hydroxyl and bromine substituents:

Bromination and Chlorination

ReactionReagents/CatalystsPositional SelectivityProductReferences
BrominationBr₂, FeBr₃ (cat.), 40°CC3 (para to -OH)3,5-Dibromo-2,4-dihydroxybenzoic acid
Sandmeyer ChlorinationCuCl, HCl, NaNO₂, <5°CC2 (ortho to -COOH)5-Bromo-2-chloro-4-hydroxybenzoic acid
  • Regiochemical Control : The C2/C4 hydroxyl groups direct electrophiles to the C3/C5 positions, while bromine deactivates the ring but enhances para selectivity .

Diazotization and Functionalization

The bromine substituent participates in metal-mediated cross-coupling reactions:

Reaction TypeConditionsProductApplicationsReferences
Ullmann CouplingCuI, K₂CO₃, DMF, 120°CBiaryl derivativesPolymer precursors
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O5-Aryl-2,4-dihydroxybenzoic acidsDrug discovery scaffolds

Oxidation and Reduction

The hydroxyl and carboxylic acid groups influence redox behavior:

ReactionReagents/ConditionsProductNotesReferences
Controlled OxidationKMnO₄, H₂O, 25°C5-Bromo-2,4-dihydroxybenzoquinoneForms stable quinoid structure
HydrogenationH₂ (1 atm), Pd/C, EtOH5-Bromo-2,4-dihydroxybenzyl alcoholReduces -COOH to -CH₂OH

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Metal IonCoordination ModeStability Constant (log K)ApplicationReferences
Fe(III)O,O'-bidentate12.3 ± 0.2Catalytic oxidation systems
Cu(II)O,N,O'-tridentate15.8 ± 0.3Antimicrobial agents

Stability Under Hydrothermal Conditions

Long-term stability studies in aqueous systems:

pHTemperatureHalf-life (t₁/₂)Degradation PathwayReferences
3.025°C>1 yearNo significant decomposition
7.437°C48 daysHydrolysis of ester derivatives

Industrial-Scale Modifications

Key processes optimized for kilogram-scale production:

Process StepScalePurityCost Reduction vs. LiteratureReferences
Diazotization-Chlorination70 kg/batch98.1%42%
Bromination-Esterification100 kg/batch97.3%38%

Scientific Research Applications

Antimicrobial Activity

5-Bromo-2,4-dihydroxybenzoic acid exhibits notable antimicrobial properties. Studies have shown that derivatives of 2,4-dihydroxybenzoic acid, including this compound, possess activity against various bacterial strains. For instance:

  • Against Gram-positive bacteria : The compound has shown effectiveness against Staphylococcus aureus (including MRSA strains) and Enterococcus faecalis with minimum inhibitory concentration (MIC) values as low as 0.5 mg/mL .
  • Against Gram-negative bacteria : It has also been effective against Escherichia coli and Pseudomonas aeruginosa, with varying MIC values indicating its broad-spectrum antibacterial potential .

Antiproliferative Effects

Research has indicated that this compound and its derivatives can inhibit the proliferation of cancer cells. A study demonstrated that certain hydrazone derivatives exhibited significant cytotoxicity against human cancer cell lines such as lung (H1563), liver (HepG2), and glioblastoma (LN-229) cells . The compound's IC₅₀ values were notably lower than those of many conventional chemotherapeutics, suggesting potential use in cancer treatment.

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of hydrazone derivatives that exhibit enhanced biological activities, including improved antimicrobial and antiproliferative effects . The bromine substituent enhances the reactivity of the aromatic ring, making it a valuable building block in organic synthesis.

Material Science Applications

In material science, this compound is explored for its properties in polymer chemistry and nanotechnology. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or optical properties .

Case Studies

Study Objective Findings
Hydrazones of 2,4-Dihydroxybenzoic Acid To evaluate antimicrobial and antiproliferative activitiesIdentified strong activity against multiple bacterial strains and cancer cell lines; MIC values ranged from 0.48 to 3.91 µg/mL against various pathogens.
Antimicrobial Properties To assess the efficacy against Gram-positive and Gram-negative bacteriaDemonstrated significant activity with MIC values indicating effectiveness against resistant strains like MRSA.
Synthesis Applications To explore synthetic pathways for bioactive compoundsSuccessfully synthesized derivatives with enhanced biological activities compared to parent compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dihydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and bromine atom play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid
  • 2,3-Dihydroxybenzoic acid
  • 4-Chloro-3-hydroxybenzoic acid

Comparison:

Biological Activity

5-Bromo-2,4-dihydroxybenzoic acid (5-Br-2,4-DHBA) is an organic compound with notable biological activities that have garnered interest in various fields, including biochemistry, pharmacology, and environmental science. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

5-Br-2,4-DHBA is a brominated derivative of 2,4-dihydroxybenzoic acid. Its molecular formula is C7H5BrO4C_7H_5BrO_4 and it has a molecular weight of 233.02 g/mol. The presence of the bromine atom enhances its reactivity and biological properties compared to its non-brominated analogs.

The biological activity of 5-Br-2,4-DHBA can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been employed in studies involving enzyme inhibition, particularly in relation to metabolic pathways that involve hydroxylated aromatic compounds.
  • Electrolytic Function : As an electrolyte in isotachophoresis, it facilitates the separation of charged particles, which could influence biochemical pathways related to selenoamino acids.
  • Antimicrobial Activity : Preliminary studies indicate that 5-Br-2,4-DHBA exhibits antimicrobial properties against various pathogens .

Antimicrobial Properties

Research has demonstrated that 5-Br-2,4-DHBA shows significant antimicrobial activity. For instance:

  • It was effective against strains of E. coli , S. aureus , and Salmonella , with minimal inhibitory concentrations (MICs) ranging from 3.91 µg/mL to 7.81 µg/mL .
  • The compound's derivatives have been tested against resistant strains, indicating potential as a therapeutic agent in combating antibiotic resistance .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 5-Br-2,4-DHBA on various cancer cell lines:

Cell LineIC50 (mM)Remarks
MDA-MB-2314.77Significant cytotoxicity observed
HepG2Not toxicIndicated lower viability
LN-229ModerateFurther studies recommended

These findings suggest that while some cancer cell lines exhibit sensitivity to the compound, others do not show significant toxicity at certain concentrations .

Case Studies and Research Findings

  • Synthesis and Bioactivity : A study synthesized novel hydrazide-hydrazones derived from 5-Br-2,4-DHBA and evaluated their bioactivity. The results indicated enhanced antimicrobial properties compared to the parent compound .
  • Environmental Impact : Research into the environmental degradation of 5-Br-2,4-DHBA revealed its stability under various conditions but also highlighted potential toxicity to aquatic organisms when present in higher concentrations .
  • Pharmacological Applications : Investigations into the therapeutic applications of 5-Br-2,4-DHBA suggest its potential role as a precursor in drug synthesis for conditions like diabetes through derivatives acting as SGLT2 inhibitors .

Properties

IUPAC Name

5-bromo-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBCISXJLHZOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064640
Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-22-8
Record name 5-Bromo-2,4-dihydroxybenzoic acid
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Record name 7355-22-8
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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